molecular formula C13H7ClN4O3 B5884008 4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5884008
M. Wt: 302.67 g/mol
InChI Key: YZZBDXLOITTZLL-UHFFFAOYSA-N
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Description

4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution with 4-chloro-2-nitrophenyl Group: This step often involves nucleophilic aromatic substitution reactions where the nitro group activates the aromatic ring towards substitution by nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of Nitro Group: 4-[5-(4-amino-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or marker in biological assays due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzene
  • **4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]thiophene

Uniqueness

4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the pyridine ring, which can enhance its biological activity and binding affinity to certain targets compared to its analogs with benzene or thiophene rings.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-9-1-2-10(11(7-9)18(19)20)13-16-12(17-21-13)8-3-5-15-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZBDXLOITTZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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